N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a dimethylfuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the pyrazole derivative with ethylene oxide or ethylene glycol under basic conditions to form the ethoxyethyl chain.
Formation of the Dimethylfuran Carboxamide Group: The final step involves the reaction of the intermediate with 2,5-dimethylfuran-3-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the ethoxyethyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylthiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11-10-13(12(2)20-11)14(18)15-5-8-19-9-7-17-6-3-4-16-17/h3-4,6,10H,5,7-9H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPUAAGDMNKFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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